CID 87275188

Descripción

Significance of Pyranine in Contemporary Chemical and Biophysical Research

Pyranine holds significant importance in contemporary chemical and biophysical research due to its unique photophysical properties and versatility as a probe. For decades, it has served as a reliable fluorescent pH indicator, particularly for physiological pH values nih.govacs.orgacs.org. Beyond its traditional role, pyranine has more recently emerged as a powerful tool for probing the local environment, including hydration layers and proton diffusion properties nih.govnih.govacs.org. This expanded utility stems from its distinctive excited-state proton transfer (ESPT) characteristics nih.govnih.gov.

Pyranine's appeal as a fluorescent probe is multifaceted:

Visible Spectrum Activity: Its absorption and emission bands are conveniently located in the visible region, facilitating detection nih.govacs.org.

Large Stokes Shift: A substantial Stokes shift simplifies the differentiation between excitation and emission signals nih.govacs.org.

High Water Solubility and Charge: Being highly water-soluble and negatively charged over a wide pH range (due to its sulfonate groups) makes it suitable for aqueous biological systems nih.govresearchgate.netacs.org.

Physiological pKa: Its ground-state pKa value is around physiological pH, making it highly relevant for biological applications nih.govacs.orgmdpi.com.

Researchers have leveraged pyranine to explore various phenomena, including structural transitions of proteins, proton diffusion on membrane surfaces, and the inner hydration environment of protein-based hydrogels nih.gov. It has been chemically functionalized to enable tight tethering to biological membranes, allowing for the study of proton diffusion on membrane surfaces nih.govacs.org. Furthermore, pyranine has been employed to investigate the aqueous phase within polysaccharides like cellulose, chitosan, and starch, revealing the dependence of ESPT on water content and the influence of polysaccharide strands on proton diffusion dimensionality nih.gov. Its application extends to monitoring intracellular pH changes in live cells and developing robust pH-sensing platforms pubcompare.aimdpi.comscispace.com.

Conceptual Framework of Pyranine's Dual Functionality: Ground-State pH Indicator and Excited-State Proton Transfer Probe

Pyranine's dual functionality as both a ground-state pH indicator and an excited-state proton transfer (ESPT) probe is rooted in its ability to undergo a significant change in its acid-base dissociation constant (pKa) upon electronic excitation, a phenomenon thermodynamically described by the Förster cycle acs.orgnih.govchemrxiv.org.

Ground-State pH Indicator: In its ground state, pyranine exists in an acid-base equilibrium. Its ground-state pKa is approximately 7.2-7.7, which is within the physiological pH range nih.govacs.orgresearchgate.netmdpi.comchemrxiv.orgkochcolor.comnih.govglpbio.comresearchgate.net. The protonated (ROH) and deprotonated (RO-) forms of pyranine exhibit distinct absorption spectra nih.govacs.orgpubcompare.aichemrxiv.org. Specifically, the maximum absorption wavelengths for the acid (protonated) and base (unprotonated) forms are approximately 405 nm and 450 nm, respectively pubcompare.aimdpi.comkochcolor.comglpbio.com. While both forms primarily emit at around 510-513 nm in the excited state (RO-*), the relative contributions to this emission depend on the ground-state pH nih.govmdpi.comchemrxiv.orgkochcolor.comglpbio.com.

At pH values greater than its ground-state pKa, the majority of pyranine is in its deprotonated (RO-) form, and upon excitation, it directly emits as RO-* at approximately 510 nm nih.govacs.orgchemrxiv.org. Conversely, at pH values lower than its ground-state pKa, pyranine is predominantly in its protonated (ROH) form. Upon excitation, ROH transitions to ROH, but due to the rapid ESPT process, ROH is converted into RO-*, which then emits at approximately 510 nm nih.govchemrxiv.org. This characteristic allows for ratiometric pH measurements, where the ratio of fluorescence intensities at two different excitation wavelengths (e.g., 405 nm and 450 nm) is used to determine the pH, making the measurement independent of probe concentration and photobleaching pubcompare.aimdpi.comscispace.comresearchgate.net.

| Property | Value | Notes | Source |

| Ground-state pKa | ~7.2 - 7.7 | Varies with medium composition | nih.govacs.orgresearchgate.netmdpi.comchemrxiv.orgkochcolor.comnih.govglpbio.comresearchgate.net |

| Excited-state pKa | ~0.4 - 1.3 | Significantly more acidic than ground state | nih.govacs.orgnih.govchemrxiv.orgresearchgate.net |

| Absorption (Protonated) | ~405 nm | pubcompare.aimdpi.comkochcolor.comglpbio.com | |

| Absorption (Deprotonated) | ~450 nm | pubcompare.aimdpi.comkochcolor.comglpbio.com | |

| Emission (RO-*) | ~510 - 513 nm | nih.govmdpi.comchemrxiv.orgkochcolor.comglpbio.com | |

| Recommended pH range (fluorescence) | 7.5 - 12.5 | Fluorescence diminishes below pH 7 | kochcolor.com |

Excited-State Proton Transfer (ESPT) Probe: The second, more recently explored, functionality of pyranine is its use as an ESPT probe nih.govacs.orgnih.govacs.org. Photoacids, including pyranine, exhibit a substantial difference between their ground-state and excited-state pKa values. For pyranine, the excited-state pKa (pKa*) is significantly lower, typically around 0.4 to 1.3, making it a much stronger acid in its excited state nih.govacs.orgnih.govchemrxiv.orgresearchgate.net. This large ΔpKa is the foundation for its ESPT properties nih.govacs.org.

When pyranine in its protonated form (ROH) is excited, it undergoes an ultrafast proton transfer to a nearby proton acceptor, typically water, before it can relax to its ground state nih.govacs.orgchemrxiv.org. This process converts the excited protonated form (ROH*) into the excited deprotonated form (RO-), which then emits fluorescence nih.govacs.orgchemrxiv.org. The rate of this ESPT process (kPT) is highly sensitive to the local environment, particularly the hydration layer surrounding the probe and the properties of proton diffusion nih.govnih.govacs.org. By monitoring the kinetics of the ESPT process, researchers can gain insights into the local hydration state, water accessibility, and proton transport mechanisms in various complex systems, including biological membranes, protein surfaces, and hydrogels nih.govacs.org. This capability makes pyranine an invaluable tool for studying dynamic processes and microenvironments that are otherwise difficult to characterize nih.govacs.org.

| Parameter | Description | Typical Values |

| Ground-state pKa | Acid dissociation constant in the ground state | ~7.4 nih.govacs.org |

| Excited-state pKa (pKa) | Acid dissociation constant in the excited state | ~0.4 nih.govacs.org |

| ΔpKa | Difference between ground and excited state pKa | ~7.0 nih.govacs.org |

| kPT | Excited-state proton transfer rate constant | Varies with environment; e.g., ~3.5 ns-1 to 0.9 ns-1 on BSA surface after gelation nih.gov |

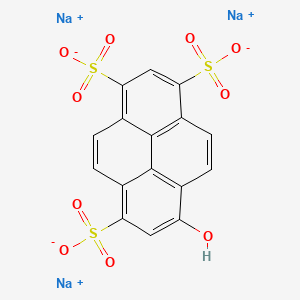

Structure

3D Structure of Parent

Propiedades

Número CAS |

6358-69-6 |

|---|---|

Fórmula molecular |

C16H10NaO10S3 |

Peso molecular |

481.4 g/mol |

Nombre IUPAC |

8-hydroxypyrene-1,3,6-trisulfonic acid |

InChI |

InChI=1S/C16H10O10S3.Na/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10;/h1-6,17H,(H,18,19,20)(H,21,22,23)(H,24,25,26); |

Clave InChI |

HFFQFXKVTMRKGH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)O)S(=O)(=O)O.[Na] |

Apariencia |

Solid powder |

Otros números CAS |

6358-69-6 |

Descripción física |

Water or Solvent Wet Solid Solid; Highly soluble in water; [Merck Index] Yellowish or green powder; Soluble in water; [MSDSonline] |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1-hydroxypyrene-3,6,8-trisulfonic acid 8-hydroxy-1,3,6-pyrenetrisulfonic acid trisodium salt 8-hydroxypyrene-1,3,6-trisulfonate 8-hydroxypyrene-1,3,6-trisulfonic acid C.I. 59040 CI 59040 D and C Green No. 8 D and C Green No. 8 free acid D.C. Green No. 8 Green 8 pyranine pyranine free acid |

Origen del producto |

United States |

Fundamental Photophysical Principles of Pyranine

Acid-Base Equilibria of Pyranine in Ground and Excited Electronic States

Pyranine is classified as a photoacid, meaning its acidity significantly increases upon electronic excitation. acs.orgacs.orgnih.gov This characteristic change in acid-base properties between the ground and excited states is a fundamental aspect of its photochemistry.

In its ground electronic state (S₀), pyranine behaves as a weak acid. Its pKa value typically ranges from 7.2 to 7.7 in aqueous solutions. nih.govacs.orgacs.orgresearchgate.netkochcolor.com This near-neutral pKa makes it suitable for pH sensing in physiological environments. acs.org

Upon photoexcitation to the first singlet excited state (S₁), pyranine undergoes a dramatic increase in acidity, leading to a significantly lower excited-state dissociation constant (pKa). The pKa of pyranine is reported to be in the range of 0.4 to 1.3. acs.orgacs.org This substantial difference between pKa and pKa* (ΔpKa ≈ 7 units) is the basis for pyranine's dual use as both a ground-state pH indicator and an excited-state proton transfer probe. acs.orgacs.orgnih.gov

The following table summarizes typical pKa and pKa* values for pyranine:

| State | pKa Value Range | Ref. |

| Ground State | 7.2 - 7.7 | nih.govacs.orgacs.orgresearchgate.netkochcolor.com |

| Excited State | 0.4 - 1.3 | acs.orgacs.org |

The change in acidity of pyranine upon excitation is thermodynamically described by the Förster cycle. acs.orgacs.orgnih.gov This cycle illustrates the energy transitions between the protonated (ROH) and deprotonated (RO⁻) forms of pyranine and their respective excited states (ROH* and RO⁻*). acs.orgacs.org

The Förster cycle demonstrates that the energy difference between the S₀ → S₁ transitions varies for the protonated and deprotonated forms, resulting in distinct absorption and emission wavelengths. For the protonated (ROH) state, absorption typically occurs around 400 nm and emission around 445 nm. For the deprotonated (RO⁻) state, absorption is around 460 nm and emission around 510 nm. acs.org The large shift in pKa upon excitation is a direct consequence of the different Gibbs free energies of the acid-base transition in the ground and excited states (ΔG < ΔG*). acs.org

Excited-State Proton Transfer (ESPT) Mechanisms in Pyranine

The significant increase in acidity in the excited state drives the Excited-State Proton Transfer (ESPT) process, where the excited protonated pyranine (ROH) transfers a proton to a nearby acceptor, typically water, to form the excited deprotonated species (RO⁻). acs.orgacs.org

Pyranine's ESPT in aqueous and protic environments occurs on ultrafast timescales, involving multiple stages. In pure water, the ESPT process for pyranine has been observed to involve kinetic time constants around 3 ps and 90 ps. acs.orgnih.gov These timescales are significantly slower than the subpicosecond proton transfer observed in some stronger photoacids. acs.orgnih.gov

Femtosecond stimulated Raman spectroscopy (FSRS) studies have revealed that the ESPT process in water involves ultrafast solvation dynamics (0.3–0.8 ps), followed by two steps of proton dissociation: the formation of a contact ion pair (RO⁻∙∙∙H₃O⁺) in approximately 3 ps, and the subsequent separation of this ion pair (RO⁻----H₃O⁺) in 87–100 ps. oregonstate.edu The pure radiative lifetime of RO⁻* is approximately 5.3 ns. oregonstate.edu

In deuterated water (D₂O), the dynamics of the two proton-dissociation steps are delayed to approximately 5 ps and 210–300 ps, respectively, demonstrating a kinetic isotope effect (KIE) of about 3 for the longer time constant. oregonstate.edu In protic solvents like methanol, ESPT is drastically slowed down or even inhibited compared to water. researchgate.netresearchgate.netrsc.org

During the ESPT of pyranine, intermediate species, such as the contact ion pair (RO⁻*∙∙∙H₃O⁺), have been identified. oregonstate.edu Reaction coordinate analysis, particularly through techniques like femtosecond stimulated Raman spectroscopy (FSRS) and ab initio molecular dynamics (AIMD) simulations, has provided insights into the molecular motions preceding and accompanying proton transfer. acs.orgoregonstate.eduresearchgate.netnih.govacs.org

The multidimensional reaction coordinate for pyranine's photoacidity involves a preparation stage of approximately 1 ps, characterized by sequential activation of characteristic skeletal motions. These include initial ring-coplanarity breaking followed by in-plane ring breathing (around 191 cm⁻¹), facilitated by pyranine ring wagging (around 108 cm⁻¹) and ring-H out-of-plane motions (321, 362, 952 cm⁻¹). These motions largely decay within approximately 1 ps, setting the stage for ESPT. oregonstate.eduresearchgate.net The ring breathing (198 cm⁻¹) and out-of-plane wagging (110 cm⁻¹) modes are particularly involved in modulating intermolecular distances and ensuring the planarity of the proton donor-acceptor pair, respectively. acs.org

Proton transfer in pyranine systems, especially in aqueous solutions, often involves the active participation of solvent molecules, forming "water bridges" or "water wires". bgu.ac.ilresearchgate.net Protons can be channeled through several pathways within reactive encounter complexes, involving one or more water molecules serving as a solvent bridge between the photoacid and the proton acceptor. bgu.ac.il

For instance, in the presence of an acetate (B1210297) molecule as a proton acceptor, a bridge water molecule can connect pyranine and acetate, facilitating the ESPT. acs.orgnih.gov Ab initio molecular dynamics simulations have shown that the direct proton transfer in the excited state can occur within 1 ps, and the initial structural configuration and the presence of a water molecule hydrogen bonded to the phenolic acid group are key factors. acs.org The efficiency of ESPT is significantly influenced by the hydrogen bond network surrounding the reactive system. acs.orgnih.gov The vibrational marker bands attributed to the deprotonated form of pyranine appear earlier and faster than those of the nascent acetic acid product, indicating that water molecules actively participate in the ESPT chain. oregonstate.edunih.gov

Environmental Modulators of Pyranine Photophysics

Influence of Solvent Composition and Polarity on Pyranine Spectroscopy

Pyranine exhibits solvatochromism, a phenomenon where its absorption and emission spectra change in response to the polarity of the solvent sciencemadness.orgrsc.orgpsu.edu. This property stems from the different electronic states of its protonated (ROH) and deprotonated (RO⁻) forms, each possessing distinct absorption and emission wavelengths acs.orgacs.org.

In aqueous solutions, the protonated form (ROH) typically absorbs around 400 nm and emits at approximately 445 nm. Conversely, the deprotonated form (RO⁻) shows absorption at about 460 nm and emission at around 510 nm acs.orgacs.org. When Pyranine is transferred to less polar solvents, such as methanol, its fluorescence emission can shift from a characteristic yellow-green to blue sciencemadness.org. This shift is a direct consequence of the altered solvent environment affecting the excited-state proton transfer (ESPT) process rsc.org.

The pKa value of Pyranine, which dictates its acid-base equilibrium, is also notably sensitive to the surrounding solvent composition acs.orgacs.org. Research has established strong correlations between Pyranine's fluorescence maxima and various empirical solvent polarity parameters, including the Kosower Z, Dimroth-Reichardt ET(30), and Winstein Y parameters deepdyve.com. These correlations highlight the utility of Pyranine as a molecular probe for characterizing solvent environments and extending existing polarity scales deepdyve.com.

Table 1: Typical Spectroscopic Properties of Pyranine in Aqueous Solution

| Pyranine State | Absorption Maximum (nm) | Emission Maximum (nm) |

| Protonated (ROH) | ~400 acs.orgacs.org | ~445 acs.orgacs.org |

| Deprotonated (RO⁻) | ~460 acs.orgacs.org | ~510 acs.orgacs.org |

Effects of Ionic Strength and Specific Ions on Pyranine pKa and Fluorescence

The acid-dissociation constant (pKa) of Pyranine is highly susceptible to changes in ionic strength acs.orgacs.orgnih.govresearchgate.net. This sensitivity is crucial because the calibration curve for Pyranine as a pH indicator can be altered by variations in the ionic environment acs.orgacs.org. Studies have demonstrated that the presence of salts can lead to a downward shift in Pyranine's pKa to lower values researchgate.net. Consequently, if this effect is not accounted for, pH determinations based on Pyranine fluorescence may yield values that are shifted upwards relative to the actual pH researchgate.net.

Specific ions can also exert distinct influences on Pyranine's photophysical behavior. For instance, the presence of sodium ions (Na⁺) has been shown to favor the formation of the deprotonated excited species (RO⁻*) researchgate.net. Furthermore, the stability of ionic interactions involving Pyranine can be affected by ionic strength; for example, the ionic binding of Pyranine to certain polymers remains stable up to 150 mM ionic strength mcmaster.ca. The complexation constants between Pyranine and other molecules, such as methyl viologen, have been observed to decrease with increasing ionic strength, indicating a reduction in binding affinity under higher salt concentrations instras.com.

Table 2: Influence of Ionic Strength on Pyranine pKa

| Environmental Factor | Effect on Pyranine pKa | Reference |

| Increased Ionic Strength | Shifts downward to lower values | researchgate.net |

| Solvent Composition | Sensitive to changes | acs.orgacs.org |

Pyranine Interactions with Surfactants and Polymeric Microenvironments

Pyranine's photophysical properties undergo significant changes when it interacts with surfactants and within polymeric microenvironments, allowing it to serve as a probe for these complex systems acs.orgresearchgate.netnih.govnih.govoptica.org.

Surfactant Interactions: The interaction between Pyranine and surfactants is dependent on the surfactant's charge. Anionic surfactants generally show no significant interaction with Pyranine, likely due to electrostatic repulsion with Pyranine's negatively charged sulfonate groups. In contrast, nonionic surfactants, such as Triton X-100, induce spectral changes in Pyranine, indicating an alteration in the equilibrium between its excited species researchgate.netnih.govcapes.gov.br. Cationic surfactants, particularly n-alkyl trimethylammonium bromides, exhibit the most pronounced interactions, enabling the determination of critical micellar concentration (CMC) and the detection of premicellar aggregates researchgate.netnih.govcapes.gov.br. Fluorescence data suggest that Pyranine can partition into various sites within aqueous micelles, with its location influenced by electrostatic and pi-cation interactions researchgate.netnih.gov. Furthermore, the fluorescence of Pyranine can be quenched by amines in anionic micellar systems like sodium dodecyl sulfate (B86663) (SDS), with the quenching efficiency being influenced by both surfactant concentration and the specific type of amine nih.govresearchgate.net.

Polymeric Microenvironments: Pyranine molecules can bind to polymer chains, such as those formed during the polymerization of acrylamide (B121943) aps.orgnih.govresearchgate.netresearchgate.netresearchgate.net. This binding leads to a spectral shift of Pyranine's fluorescence to shorter wavelengths, effectively transforming it from an extrinsic probe to an intrinsic one aps.orgresearchgate.netresearchgate.net. This characteristic spectral shift allows Pyranine to be used for monitoring dynamic processes like sol-gel transitions and the swelling of polymer gels aps.orgnih.govresearchgate.netresearchgate.net. Within polymer gels, the formation of excimers (excited-state dimers) of Pyranine molecules has also been observed researchgate.net. Pyranine can be utilized for two-point ionic labeling of polymers and biomolecules, providing a rigid attachment that allows for the study of backbone motion through time-resolved fluorescence anisotropy mcmaster.ca. The solvatochromic properties of Pyranine are also sensitive to changes within the local membrane or polymer environment, further underscoring its utility in characterizing these complex systems scispace.com. Studies using Pyranine as a fluorescent probe have revealed that the inner environment of protein hydrogels can become more hydrophobic upon gelation, providing insights into their drug delivery capabilities rsc.org.

Advanced Spectroscopic and Dynamic Investigations of Pyranine

Time-Resolved Fluorescence Spectroscopy for Pyranine ESPT Kinetics

Time-resolved fluorescence spectroscopy is indispensable for unraveling the kinetics of Pyranine's excited-state proton transfer (ESPT), as steady-state measurements alone cannot fully capture the rapid transient events acs.orgnih.gov. Upon photoexcitation, Pyranine (in its protonated form, ROH) undergoes a rapid dissociation in the excited state, transferring a proton to a nearby acceptor, typically water acs.orgnih.gov. This process is characterized by a swift decay of the ROH fluorescence signal (around 440 nm) and a concomitant rise in the fluorescence of the deprotonated form (RO−*, around 510 nm) within the first 0.5 nanoseconds after excitation acs.orgnih.gov.

The ESPT process for Pyranine in water is notably fast, exhibiting a lifetime of approximately 110 picoseconds, corresponding to an excited-state proton transfer rate constant (kPT) of 9 × 109 s−1 acs.orgnih.gov. More detailed studies reveal that the ESPT can involve multiple sequential steps: an initial ultrafast solvation dynamics phase occurring within 0.3–0.8 picoseconds, followed by the formation of a contact ion pair in approximately 3 picoseconds, and subsequently the separation of this ion pair within 87–100 picoseconds oregonstate.edu. A longer-lived RO− emission/fluorescence step then follows, with a lifetime of about 5.3 nanoseconds oregonstate.edu. In certain environments, such as acetate (B1210297) buffer, coherent intermolecular proton transfer can occur even more rapidly, within 60 femtoseconds for a contact pair rsc.org. The rate and quantum yield of ESPT in Pyranine are highly dependent on the surrounding medium acs.orgresearchgate.net.

Table 1: Key Time Constants in Pyranine ESPT Kinetics (Aqueous Solution)

| Process | Time Constant (approx.) | Reference |

| ROH* Fluorescence Decay | < 0.5 ns | acs.orgnih.gov |

| RO−* Fluorescence Growth | < 0.5 ns | acs.orgnih.gov |

| Overall ESPT Lifetime (in water) | 110 ps | acs.orgnih.gov |

| Ultrafast Solvation Dynamics | 0.3–0.8 ps | oregonstate.edu |

| Contact Ion Pair Formation | ~3 ps | oregonstate.edu |

| Ion Pair Separation | 87–100 ps | oregonstate.edu |

| RO−* Emission/Fluorescence | ~5.3 ns | oregonstate.edu |

| Coherent PT (acetate buffer, contact) | 60 fs | rsc.org |

Femtosecond Stimulated Raman Spectroscopy (FSRS) for Pyranine Conformational Dynamics

Femtosecond Stimulated Raman Spectroscopy (FSRS) is a potent technique for probing the ultrafast conformational dynamics of Pyranine during excited-state proton transfer ustc.edu.cnacs.orgnih.govacs.orgosti.gov. This method allows for the capture of high-resolution "molecular movies" on ultrafast timescales, providing direct insights into the reactive coupling between vibrational degrees of freedom ustc.edu.cnacs.orgnih.govacs.org.

FSRS studies have demonstrated that water molecules play an active role in the ESPT chain of Pyranine oregonstate.eduacs.orgnih.gov. Specific marker bands attributed to the deprotonated form of HPTS, such as one at 1139 cm⁻¹, exhibit a rapid rise (e.g., ~220 fs), indicating the swift formation of the deprotonated species acs.orgnih.gov. The observed excited-state conformational dynamics occur along the multidimensional reaction coordinate of ESPT, which is fundamental to Pyranine's photoacidity acs.orgnih.gov.

Several key low-frequency vibrational modes have been identified as facilitators of ESPT at various stages, ranging from 300 femtoseconds to 6 picoseconds and beyond nih.gov. These modes contribute through hydrogen bonds, and their activation and effects are common in ESPT reactions nih.gov. Notably, ring wagging and ring breathing modes are considered vibrational fingerprints of the ESPT event, as they are crucial for optimizing the structural arrangement between the proton donor and acceptor acs.orgnih.gov. For instance, a component below 200 cm⁻¹ associated with the breathing mode rises quickly after electronic excitation and decays within approximately 700 femtoseconds acs.orgnih.gov. Another significant band appearing at 390–500 cm⁻¹, experimentally observed at 460 cm⁻¹, shows a rise time of about 600 femtoseconds acs.org. The intricate relationship between time-resolved excited-state vibrational modes of HPTS highlights the essential role of coherent low-frequency skeletal motions in gating ESPT oregonstate.edu.

Table 2: Key Vibrational Modes and Dynamics in Pyranine ESPT (FSRS)

| Vibrational Mode (cm⁻¹) | Dynamic Role/Observation | Time Scale (approx.) | Reference |

| 1139 | Marker band for deprotonated HPTS (rise) | ~220 fs | acs.orgnih.gov |

| 106, 150, 195, 321 | Low-frequency modes facilitating ESPT via H-bonds | 300 fs to 6 ps+ | nih.gov |

| <200 (Ring Breathing) | Optimizes donor-acceptor structure, decays after excitation | Decay ~700 fs | acs.orgnih.gov |

| 460 | Associated with a mode rising after excitation | Rise ~600 fs | acs.org |

| Low-frequency skeletal | Sequentially activated/decayed, prepares ESPT, involves ring wagging and breathing | Sub-ps | acs.orgnih.gov |

Optical Pump-THz Probe (OPTP) Spectroscopy for Solvent Response in Pyranine Systems

Optical Pump-THz Probe (OPTP) spectroscopy is a powerful technique employed to investigate the ultrafast changes in the solvation environment surrounding Pyranine derivatives following photoexcitation nih.govelettra.euchemrxiv.orgchemrxiv.orgosti.govrsc.org. This method enables the monitoring of the solvent's response and the propagation of vibrational energy into the solvent elettra.eu.

Experimental observations using OPTP spectroscopy reveal damped oscillations in the THz signal at short timescales nih.govchemrxiv.orgosti.govrsc.org. These oscillations are attributed to vibrational energy transfer beatings occurring between the photoexcited chromophore and the adjacent solvent molecules nih.govchemrxiv.orgosti.govrsc.org. For HPTS, remarkably efficient sub-picosecond energy transfer into a specific solvent mode, active near 4 THz, has been observed nih.govchemrxiv.orgosti.govrsc.org. This energy transfer is crucial as it provides the necessary energy for solvent reorganization, which in turn promotes proton transfer nih.govchemrxiv.orgosti.govrsc.org.

A key finding is that the damping of these oscillations occurs more rapidly for HPTS (within 0.4 ps) compared to its methoxy (B1213986) (MPTS) and photobase (OPTS) derivatives, where damping occurs more slowly (within 1.4 ps and 2.0 ps, respectively) nih.govchemrxiv.orgchemrxiv.orgosti.govrsc.org. This rapid damping in HPTS signifies the immediate onset of proton transfer nih.govchemrxiv.orgchemrxiv.orgosti.govrsc.org. Beyond these initial ultrafast events, thermalization of the solvent takes place on a longer timescale, exceeding 120 picoseconds nih.govchemrxiv.orgosti.govrsc.org. Furthermore, OPTP studies have characterized an additional phonon-like propagation of the proton into the bulk solvent for HPTS, with a period of 140 picoseconds and a damping time of 83 picoseconds nih.govchemrxiv.orgosti.govrsc.org.

Table 3: Solvent Response Dynamics in Pyranine Systems (OPTP Spectroscopy)

| Dynamic Event | Time Scale (approx.) | Reference |

| Damping of THz signal oscillations (HPTS) | < 0.4 ps | nih.govchemrxiv.orgchemrxiv.orgosti.govrsc.org |

| Efficient sub-ps energy transfer to solvent mode (HPTS) | Sub-ps | nih.govchemrxiv.orgosti.govrsc.org |

| Thermalization of solvent | > 120 ps | nih.govchemrxiv.orgosti.govrsc.org |

| Phonon-like proton propagation (HPTS) | Period: 140 ps, Damping: 83 ps | nih.govchemrxiv.orgosti.govrsc.org |

Vibrational Spectroscopy and Energy Transfer Studies in Pyranine Systems

Vibrational spectroscopy, including techniques like Femtosecond Stimulated Raman Spectroscopy (FSRS) and mid-infrared (mid-IR) spectroscopy, is crucial for understanding the molecular structural changes and energy transfer processes that accompany Pyranine's excited-state proton transfer (ESPT) oregonstate.eduacs.orgnih.gov. These studies reveal a complex interplay between vibrational modes and energy dissipation during the reaction.

Research indicates that low-frequency skeletal modes of Pyranine undergo sequential activation and subsequent decay on a sub-picosecond timescale acs.orgnih.gov. This transient vibrational activity is believed to precede and potentially prepare the molecule for the ESPT reactive event acs.orgnih.gov. Specific modes, such as ring wagging and ring breathing, have been identified as critical in optimizing the structural arrangement between the proton donor and acceptor, thereby facilitating the proton transfer nih.gov.

Table 4: Vibrational and Energy Transfer Dynamics in Pyranine Systems

| Process | Time Scale (approx.) | Reference |

| Sequential activation/decay of low-frequency skeletal modes | Sub-ps | acs.orgnih.gov |

| Energy transfer from solute to solvent | 120 ps | chemrxiv.orgchemrxiv.orgrsc.org |

| Initial vibrational cooling/energy dissipation | ~2 ps (aqueous) | acs.org |

| Thermal cooling to bulk solvent | ~50 ps | acs.org |

Computational and Theoretical Approaches to Pyranine Reactivity

Density Functional Theory (DFT) Studies of Pyranine Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for probing the electronic structure and chemical reactivity of molecular systems, including pyranine and its derivatives nih.govmdpi.com. DFT calculations are instrumental in understanding the ground state properties, charge distribution, and how structural modifications influence pyranine's behavior.

Researchers commonly employ DFT methods, such as B3LYP with various basis sets (e.g., 6-311G** or 6-311++G(d,p)), for geometry optimization and the calculation of electronic properties mdpi.comscirp.orgfudutsinma.edu.ngresearchgate.netscirp.orgresearchgate.net. These studies can accurately predict minimum energy optimized structures and heats of formation for pyrene (B120774) derivatives, showing good agreement with experimental observations scirp.orgscirp.orgresearchgate.net. Key electronic descriptors derived from DFT, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, provide insights into a molecule's stability and reactivity. A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower reactivity scirp.orgresearchgate.net.

Furthermore, DFT studies have explored the influence of solvent environments on pyranine's electronic properties, demonstrating that solvents can significantly modulate these characteristics fudutsinma.edu.ng. Beyond the ground state, DFT and time-dependent DFT (TD-DFT) are also utilized to investigate the electronic structure of pyranine in its excited states, which is crucial for understanding its photophysical processes mdpi.comrsc.orgchemrxiv.org.

Ab-Initio Molecular Dynamics Simulations of Pyranine Photorelaxation

Ab-initio molecular dynamics (AIMD) simulations offer a dynamic perspective on molecular processes, providing insights into the time-evolution of systems from first principles royalsocietypublishing.org. For pyranine, AIMD has been extensively applied to investigate its photorelaxation pathways, particularly in aqueous solutions researchgate.netnih.govacs.orgfigshare.com.

These simulations reveal that the primary nuclear relaxation on the excited potential energy surface of pyranine in water is completed rapidly, typically within approximately 500 femtoseconds (fs) nih.gov. By combining AIMD with time-resolved vibrational analysis, such as wavelet transforms, researchers can pinpoint specific vibrational signals and their temporal evolution in the electronic excited state researchgate.netnih.govacs.orgfigshare.com. Studies have identified low-frequency skeletal modes, such as the out-of-plane wagging at 108 cm⁻¹ and a deformation mode at 280 cm⁻¹, which are photoactivated during the ultrafast relaxation. These modes are critical as they modulate the rearrangement of pyranine and surrounding water molecules, thereby facilitating the preparatory steps for photoreactivity rsc.orgnih.govacs.org.

AIMD simulations also show that upon excitation, the hydrogen bond distances and intermolecular orientations between pyranine and its surrounding water molecules are optimized, leading to a more compact proton donor-acceptor pair nih.govacs.org. Often, a hybrid quantum mechanical/molecular mechanics (QM/MM) framework is employed in these simulations to accurately represent the explicit solvent environment while maintaining computational efficiency for the reactive core nih.govacs.orgacs.orgnih.gov.

Quantum Chemical Calculations of Pyranine Excited States and Proton Transfer Barriers

Quantum chemical calculations are fundamental to understanding the excited states of pyranine and the energy barriers associated with its proton transfer reactions. A central focus in pyranine research is its excited-state proton transfer (ESPT), a process where the molecule becomes significantly more acidic upon electronic excitation rsc.orgnih.govresearchgate.netstanford.eduresearchgate.net.

These calculations delve into the intricate mechanisms of ESPT, frequently highlighting the crucial role of water-mediated pathways acs.orgnih.govresearchgate.netstanford.edu. Researchers have identified multi-step processes and intermediate species involved in pyranine's ESPT. For instance, the process can involve an initial rapid rearrangement of water molecules to form a strong hydrogen-bonded network, or "water wire," around pyranine, followed by proton release and subsequent migration stanford.edu.

QM/MM approaches are particularly valuable for modeling complex systems like pyranine with explicit solvent molecules, allowing the reactive core (e.g., pyranine, water, and an acetate (B1210297) acceptor) to be treated at a high quantum mechanical level acs.orgnih.gov. These computational methods enable the calculation of energy barriers along minimum energy paths, providing quantitative insights into the kinetics of proton transfer stanford.edu. Specific vibrational modes, such as ring wagging and ring breathing, have been identified as "fingerprints" of the ESPT event, actively contributing to the process by optimizing the geometry of the proton donor-acceptor complex nih.gov. The accuracy of these simulations can be highly sensitive to the choice of the QM/MM partition, emphasizing the importance of careful model construction nih.gov.

Theoretical Models for Pyranine Proton Transfer Kinetics (e.g., Marcus Theory)

Theoretical models, notably Marcus theory, are indispensable for understanding the kinetics and mechanisms of proton transfer in pyranine. Marcus theory, originally developed for electron transfer, has been adapted to describe proton transfer reactions, where solvent reorganization plays a significant role researchgate.netnih.gov. This framework helps rationalize the observed free-energy-reactivity correlations in such processes researchgate.netnih.gov.

The Marcus theory, sometimes combined with the bond-energy bond-order (BEBO) model, can be used to estimate the effective activation energy for proton transfer reactions researchgate.net. These theoretical analyses suggest that proton transfer elementary reaction steps possess a non-zero intrinsic free energy barrier, indicating that non-negligible nuclear reorganization occurs during the transfer escholarship.org. Key parameters in Marcus theory, such as reorganization energy and driving force, are crucial for characterizing the reaction landscape srneclab.cz.

Theoretical kinetic studies often complement experimental techniques like ultrafast time-resolved fluorescence spectroscopy to provide a comprehensive understanding of proton transfer rates researchgate.netresearchgate.net. The Grotthuss mechanism, which describes proton conduction through a series of hopping steps along a hydrogen-bonded network, is a relevant concept in the context of pyranine's proton transfer in water nih.govacs.org. These theoretical models provide a robust framework for interpreting experimental observations and predicting the behavior of pyranine in diverse chemical environments.

Chemical Derivatization and Functionalization of Pyranine

Synthetic Strategies for Pyranine Derivatives

Synthetic strategies for Pyranine derivatives primarily focus on modifying its sulfonate groups or the phenolic hydroxyl group to alter its solubility, reactivity, and photophysical characteristics. One common approach involves the chemical functionalization of the sulfonate groups wikipedia.org. For instance, Pyranine's sulfonic acid groups can be converted into chlorosulfonyl groups through reactions with reagents like oxalyl chloride. These highly reactive chlorosulfonyl intermediates can then undergo condensation reactions with various nucleophiles, such as amines, to yield sulfonamide derivatives fishersci.attocris.com. This method is particularly effective for generating trisulfonamide Pyranine derivatives fishersci.at.

Another strategy involves the alkylation of the phenolic hydroxyl group. For example, 8-O-carboxymethylpyranine (CM-pyranine) is synthesized by alkylating commercially available Pyranine with methyl bromoacetate, followed by hydrolysis of the resulting methyl ester fishersci.no. This derivatization yields a bright, violet-emitting fluid-phase fluorescent marker fishersci.no.

Nucleophilic aromatic substitution reactions have also been employed, where Pyranine can bind to nitrophthalonitrile precursors, leading to Pyranine-substituted phthalonitrile (B49051) derivatives. This process can result in a significant blue shift in the fluorescence emission spectra suprabank.org. General derivatization methods also include alkylation, acylation, silylation, or esterification, often preceding chromatographic or electrophoretic analysis uni-freiburg.de. The use of click chemistry is also an attractive avenue for more specific functionalization, such as tethering azide-functionalized Pyranine to alkyne-functionalized surfaces wikipedia.org.

Design and Photophysical Properties of Sulfonamide Pyranine Derivatives

The design of sulfonamide Pyranine derivatives aims to modulate their acid-base properties and enhance their photophysical characteristics. By neutralizing the anionic sulfonate groups of Pyranine through the formation of sulfonamides, the pKₐ/pKₐ* values can be significantly shifted, often towards higher values wikipedia.org. This modification can lead to a class of compounds known as "super photoacids," which exhibit pKₐ* values as low as -3.9, a substantial decrease from Pyranine's excited-state pKₐ* of approximately 0.4 wikipedia.orgtocris.com. These super photoacids are characterized by a significant red shift in their emission spectra into the visible region and improved stability, making them attractive for imaging applications wikipedia.orgtocris.comreadthedocs.io.

A notable example is N1,N1,N3,N3,N6,N6-hexaethyl-8-hydroxypyrene-1,3,6-trisulfonamide (EtHPTA-OH), a neutral Pyranine derivative synthesized by replacing the anionic sulfonate groups with neutral diethylsulfonamide moieties tocris.comchem960.comnih.gov. This modification enhances the photoacidity of the singlet state (pKₐ* = 8.74 in acetonitrile) and results in a long-lived triplet state that can regenerate the singlet state through triplet-triplet annihilation (TTA) tocris.comchem960.comnih.gov. This delayed photoacidity mechanism is unique among Pyranine derivatives tocris.com.

Sulfonamide derivatives generally exhibit high fluorescence quantum yields (e.g., near 90% for some super photoacids) and improved photostability compared to native Pyranine readthedocs.ionih.gov. The photophysical properties of these derivatives are also influenced by ionic interactions. Studies have shown that Pyranine derivatives bearing anionic groups are more efficiently quenched when interacting with cationic quenchers, leading to a broader range of glucose response in saccharide sensing applications, both in solution and when immobilized in hydrogels nih.gov.

Table 1: Photophysical Properties of Selected Pyranine and its Derivatives

| Compound | Excitation (λex) | Emission (λem) | pKₐ (Ground State) | pKₐ* (Excited State) | Quantum Yield (Φ) | Photostability |

| Pyranine (HPTS) wikipedia.orgsigmaaldrich.comreadthedocs.io | 403 nm (acidic), 454 nm (alkaline) sigmaaldrich.com | ~510-511 nm wikipedia.orgsigmaaldrich.com | ~7.2-7.4 wikipedia.orgcenmed.comsigmaaldrich.com | ~0.4 wikipedia.org | High | Moderate wikipedia.org |

| Super Photoacids (Pyranine-based) wikipedia.orgtocris.comreadthedocs.io | Red-shifted | Red-shifted | Varied | As low as -3.9 wikipedia.orgtocris.comreadthedocs.io | High (e.g., ~90%) readthedocs.io | Improved wikipedia.orgtocris.comreadthedocs.io |

| EtHPTA-OH tocris.comchem960.comnih.gov | Visible region | Visible region | N/A | 8.74 (in acetonitrile) tocris.comchem960.comnih.gov | 0.51 (singlet state) tocris.com | High tocris.com |

| 8-O-Carboxymethylpyranine (CM-pyranine) fishersci.no | 401.5 nm | 428.5 nm | N/A | N/A | 0.96 | N/A |

Development of Caged Pyranine Fluorophores for Light-Controlled Release

Caged fluorophores are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon photolysis (light-triggered uncaging). This allows for precise spatiotemporal control over fluorescence and the release of active species. Pyranine, with its distinct pH-sensitive fluorescence, is an excellent candidate for caging fishersci.at.

One prominent caged Pyranine derivative is NPE-caged-HPTS (1-(2-nitrophenyl)ethyl pyranine ether), which rapidly releases the fluorophore Pyranine upon two-photon excitation tocris.com. This compound is widely used for photolysis calibration and diffusion studies in small compartments tocris.com. Light-triggered uncaging of NPE-caged sulfate (B86663), which breaks down into sulfate and a proton upon photolysis, can be used to locally decrease pH, with the pH drop monitored by Pyranine fluorescence.

More sophisticated caged Pyranine derivatives, such as the caged trisulfonamide Pyranine derivatives (NPy-S, CPy-S, and NPy-Aa-d), have been synthesized to achieve a range of solubility properties and to enable applications in both aqueous and organic solvents fishersci.at. The synthesis of these caged trisulfonamide Pyranine derivatives typically involves a multi-step process:

Acylation of the Pyranine phenol (B47542) with acetic anhydride (B1165640) to produce an ester fishersci.at.

Conversion of the sulfonic acid groups to chlorosulfonyl groups using reagents like oxalyl chloride fishersci.at.

Condensation of the chlorosulfonyl intermediate with various amines to form free trisulfonamide Pyranine derivatives fishersci.at.

Finally, these free derivatives are reacted with photolabile protecting groups, such as 4,5-dimethoxy-2-nitrobenzylbromide, in the presence of a base like potassium carbonate, to yield the caged compounds fishersci.at.

These caged Pyranine derivatives are typically weakly fluorescent or non-fluorescent when caged. Upon illumination (e.g., at 365 nm), a gradual rise in fluorescence emission identical to that of the free Pyranine is observed, confirming the photorelease fishersci.at.

Strategies for Site-Specific Immobilization and Tethering of Pyranine Probes

Site-specific immobilization and tethering of Pyranine probes are crucial for applications requiring localized sensing or integration into materials and biological systems. This ensures the probe is positioned at a specific location to report on its immediate environment wikipedia.orgtocris.com.

One approach involves electrostatic interactions, where Pyranine's anionic nature allows it to bind to positively charged surfaces or molecules wikipedia.org. However, for tighter and more specific binding, chemical derivatizations are often employed to enable covalent attachment wikipedia.orgtocris.com. Halide derivatization of Pyranine's sulfonate groups, for instance, can allow covalent binding to various nucleophiles via SN2 nucleophilic attack wikipedia.org. Click chemistry is another attractive method, enabling specific functionalization of azide-functionalized Pyranine to alkyne-functionalized surfaces wikipedia.org.

Immobilization within sol-gel matrices is a widely used strategy. Pyranine has been effectively trapped inside solid monoliths and silica (B1680970) microparticles while retaining its responsiveness to external solvent composition or pH. This can be achieved through non-covalent methods, such as charge-based immobilization, where Pyranine's negative charge interacts with positively charged silica shells, preserving its pH sensitivity and enhancing stability. Covalent immobilization methods are also utilized, for example, by modifying mesoporous silica films with 3-aminopropyl triethoxysilane (B36694) (APTES) before immobilizing Pyranine, allowing for robust integration into sensor platforms.

Furthermore, Pyranine can be chemically functionalized to enable its tight tethering to biological membranes, allowing it to serve as a fluorescent probe for proton diffusion on the membrane surface wikipedia.orgtocris.com. This direct chemical linkage ensures the probe remains at the desired location for localized measurements tocris.com.

Pyranine Derivatives for Enhanced Photostability and Spectral Tuning

Native Pyranine, despite its advantages, has limitations such as a relatively high rate of photobleaching compared to other photoacids wikipedia.org. Chemical derivatization offers effective solutions to enhance photostability and enable spectral tuning for broader applications.

The development of "super photoacids" from Pyranine, often through modifications of its sulfonic acid substituents, has significantly improved its stability wikipedia.orgtocris.comreadthedocs.io. These derivatives, by enhancing photoacidity and shifting emission into the visible region, also exhibit high photostability suitable for ultrasensitive fluorescence spectroscopy readthedocs.ionih.gov. For instance, neutral sulfonamide derivatives like EtHPTA-OH have been shown to possess high photostability and high quantum yields, making them robust tools for studying excited-state proton transfer tocris.comchem960.comnih.gov.

Spectral tuning is achieved by altering the electronic environment of the Pyranine chromophore. For example, 8-O-carboxymethylpyranine (CM-pyranine) was designed to emit in the violet region (λem = 428.5 nm) with a high fluorescence quantum efficiency of 0.96, making it suitable for multicolor fluorescence microscopy without interfering with common fluorophores fishersci.no.

Immobilization strategies also contribute to enhanced photostability. Integrating Pyranine into silica-coated liposome (B1194612) nanoparticles (cerasomes) creates an ultrastable ratiometric fluorescence nano-pH sensor with enhanced photostability, sensitivity, and biocompatibility, minimizing photobleaching and quenching. Similarly, immobilization on aminopropyl-modified mesoporous silica films provides physical and chemical stability in aqueous solutions, contributing to the probe's longevity in sensing applications.

Academic Research Applications of Pyranine and Its Derivatives

Pyranine in Advanced Ion and Anion Transport Studies

Pyranine's unique photophysical properties, especially its pH sensitivity, render it an excellent tool for investigating the movement of ions across membranes and as a sensor for specific cations.

Pyranine as a Fluorescent Chemosensor for Cations (e.g., Cu+)

Pyranine has been established as a novel class of fluorescent chemosensor for the detection of copper(I) ions (Cu+). This probe exhibits remarkable selectivity, capable of discriminating Cu+ from a range of other cations, even within competitive environments. rsc.orgmedchemexpress.comnih.govclinisciences.comchemsrc.comrsc.orgtargetmol.com

Key Research Findings on Pyranine as a Cu+ Chemosensor:

Rapid Response: Pyranine demonstrates a swift fluorescence response to Cu+, with a half-life (t1/2) of approximately 1.66 minutes. rsc.orgmedchemexpress.comnih.govclinisciences.comchemsrc.comrsc.org

Detection Limit: The detection limit for Cu+ is in the micromolar range, enabling its use for detecting the ion in environmental samples. rsc.orgmedchemexpress.comnih.govclinisciences.comchemsrc.comrsc.org

Stoichiometry: The complexation between pyranine and Cu+ occurs with an observed stoichiometry of 2:1 (two pyranine molecules per one Cu+ ion). rsc.orgmedchemexpress.comnih.govclinisciences.comchemsrc.comrsc.org

pH Specificity: The sensing characteristic is specifically observed at neutral pH. rsc.orgnih.govrsc.org

Mechanism: A metal-to-ligand charge-transfer (MLCT)-based mechanism has been proposed to explain the sensing phenomenon, supported by electron spin resonance (EPR), Raman spectroscopic, and cyclic voltammetric studies. rsc.orgnih.govrsc.org

Beyond Cu+, pyranine functionalized magnetic nanoparticles (Fe3O4) have also been developed for the sensitive and selective fluorescence quenching detection of copper(II) ions (Cu2+), achieving a detection limit of 6 nM. researchgate.netdntb.gov.ua

| Analyte | Detection Method | Response Time (t1/2) | Detection Limit | Stoichiometry (Pyranine:Analyte) | Optimal pH | Mechanism |

|---|---|---|---|---|---|---|

| Cu+ | Fluorescence (λex=450 nm, λem=510 nm) | 1.66 min rsc.orgmedchemexpress.comnih.govclinisciences.comchemsrc.comrsc.org | Micromolar rsc.orgmedchemexpress.comnih.govclinisciences.comchemsrc.comrsc.org | 2:1 rsc.orgmedchemexpress.comnih.govclinisciences.comchemsrc.comrsc.org | Neutral rsc.orgnih.govrsc.org | MLCT rsc.orgnih.govrsc.org |

| Cu2+ (via functionalized Fe3O4 nanoparticles) | Fluorescence quenching | Not specified | 6 nM researchgate.netdntb.gov.ua | Not specified | pH 6.0 researchgate.net | Not specified |

Monitoring Transmembrane Anion Transport with Pyranine-Based Assays

Pyranine, often referred to as HPTS, serves as a widely adopted pH-sensitive fluorescent indicator for monitoring transmembrane anion transport. researchgate.netnih.govchemrxiv.orgresearchgate.netrsc.org The utility of pyranine in these assays stems from its phenol (B47542) group, which possesses a pKa of approximately 7.2-7.3, allowing its fluorescence excitation and emission spectra to be highly dependent on the medium's pH. researchgate.netnih.govresearchgate.netscispace.com

Detailed Research Findings on Anion Transport Assays:

Mechanism of Detection: When an anion (X-) is transported out of a vesicle, it is often accompanied by the cotransport of a proton (H+) or the exchange of a hydroxide (B78521) ion (OH-). This process leads to a change in the intravesicular pH, which deprotonates pyranine and causes a measurable increase in its fluorescence intensity at specific excitation and detection wavelengths. researchgate.netnih.gov

Indirect pH Monitoring: While pyranine directly monitors intravesicular pH changes, these changes are an indirect yet reliable consequence of the anion transport activity. nih.govchemrxiv.org

Assessing Anionophoric Activity: Pyranine-based assays are routinely employed to quantitatively assess the transmembrane anionophoric activity of various compounds, including synthetic transporters. rsc.orgnih.govrsc.orgbiokeralty.com These assays can determine the effective concentration (EC50) for processes such as H+/Cl- symport or OH-/Cl- antiport. chemrxiv.org

Examples of Application: Calixarene derivatives, for instance, have been shown to promote anion transport across vesicle membranes, with their activity detected using the pyranine/HPTS method. researchgate.netnih.gov

Ratiometric pH Detection: Pyranine's dual excitation-single emission property allows for ratiometric pH detection by comparing emission intensities at two distinct excitation wavelengths (e.g., 406/460 nm or 460/415 nm). This ratiometric approach minimizes artifacts arising from variations in fluorophore concentration, photobleaching, and instrumental fluctuations. researchgate.netscispace.com

Integration into Delivery Systems: Pyranine has been successfully integrated into nanostructured lipid carriers (NLCs) to study the transport properties of encapsulated anionophores. rsc.orgbiokeralty.com Furthermore, a pyranine-benzalkonium ion pair has been developed, making pyranine sufficiently hydrophobic for incorporation into membranes and wound dressings while preserving its pH-sensing capabilities. researchgate.net

Cellular Transport: Supramolecular vesicles formed through the self-assembly of imidazolium-fused aromatic amphiphiles with anionic pyranine have demonstrated the ability to transport pyranine across live cell membranes. acs.orgacs.org

| Assay Type | Pyranine Role | Measured Parameter | Transport Mechanism Monitored | Advantages |

|---|---|---|---|---|

| Vesicle pH Assay | pH-sensitive fluorescent indicator (HPTS) researchgate.netnih.govchemrxiv.orgresearchgate.netrsc.org | Intravesicular pH changes nih.govchemrxiv.org | H+/Anion cotransport (symport) or OH-/Anion exchange (antiport) researchgate.netnih.govchemrxiv.org | Ratiometric detection, minimizes artifacts researchgate.netscispace.com |

| Anionophoric Activity Assessment | Fluorescent probe rsc.orgnih.govrsc.orgbiokeralty.com | EC50 of transport chemrxiv.org | Proton/anion symport, anion exchange chemrxiv.orgrsc.org | Quantitative evaluation of transporters rsc.orgnih.govrsc.orgbiokeralty.com |

| Membrane Integration (e.g., NLCs, ion pairs) | Integrated pH sensor rsc.orgscispace.combiokeralty.comresearchgate.net | pH changes in localized environments scispace.comresearchgate.net | Transport through formulated systems rsc.orgbiokeralty.com | Stable, prevents leaching, biocompatible applications scispace.comresearchgate.net |

Supramolecular Chemistry with Pyranine Probes

Pyranine's ability to engage in non-covalent interactions makes it a valuable probe in supramolecular chemistry for studying host-guest interactions, integration into various assemblies, and the development of light-responsive systems.

Host-Guest Interactions and Complex Formation Involving Pyranine

Pyranine readily participates in host-guest interactions, forming inclusion complexes with various macrocyclic hosts, which can significantly alter its photophysical properties and reactivity.

Key Research Findings on Host-Guest Interactions:

Cyclodextrin (B1172386) Complexes: Pyranine forms inclusion complexes with cyclodextrins, notably gamma-cyclodextrin (B1674603) (γ-CD) and beta-cyclodextrin (B164692) (β-CD). nih.govresearchgate.netnih.govacs.orgresearchgate.net

In the presence of γ-CD, the excited-state proton transfer (ESPT) dynamics of pyranine are notably affected: the dissociation rate of the proton from the excited molecule decreases, while the rate of recombination doubles compared to free pyranine in water. nih.govresearchgate.netacs.orgresearchgate.net

Molecular modeling studies suggest that the polysugar torus of cyclodextrin perturbs the hydrogen bond network in pyranine's immediate vicinity and deforms the electrostatic potential, leading to these kinetic changes. nih.govacs.org

Methyl Viologen Complexes: Pyranine forms complexes with methyl viologen (MV2+), primarily driven by electrostatic interactions. researchgate.netinstras.com These pyranine/MV2+ complexes are significant as their distribution and properties can be manipulated using ionic micellar aggregates, offering control over competitive photochemical and photophysical pathways. researchgate.netinstras.com

Cucurbituril Interactions: Cucurbiturils, such as cucurbit clinisciences.comuril (CB clinisciences.com), have been explored for their ability to form complexes with fluorescent dyes, including pyranine derivatives or related pyrylium (B1242799) cations. researchgate.netnih.gov These interactions can lead to enhanced fluorescence intensity, improved photostability, and protection against quenchers. researchgate.net

Polyamine Cage Complexes: Pyranine, when attached to a peptide (e.g., pyranine-Glu_n-Arg_8), can form a supramolecular host-guest complex with a positively charged polyamine cage. This complex formation has been shown to trigger efficient cell internalization of the peptide, which otherwise would not readily cross cell membranes. nih.gov

| Host Molecule | Guest Molecule | Interaction Type | Observed Effects on Pyranine/Guest |

|---|---|---|---|

| γ-Cyclodextrin (γ-CD) nih.govresearchgate.netacs.orgresearchgate.net | Pyranine | Inclusion Complex | Decreased excited-state proton dissociation rate, increased recombination rate; perturbation of hydrogen bond network. nih.govresearchgate.netacs.orgresearchgate.net |

| β-Cyclodextrin (β-CD) nih.gov | Pyranine | Inclusion Complex | Slight red shift in emission, decreased fluorescence quantum yields and lifetimes. nih.gov |

| Methyl Viologen (MV2+) researchgate.netinstras.com | Pyranine | Electrostatic Complex | Manipulable distribution in micellar aggregates, control over photochemical/photophysical pathways. researchgate.netinstras.com |

| Cucurbituril (CB clinisciences.com) researchgate.netnih.gov | Pyranine (derivatives) | Inclusion Complex | Enhanced fluorescence intensity, photostability, protection from quenchers. researchgate.net |

| Polyamine Cage nih.gov | Pyranine-Peptide Conjugate | Host-Guest Complex | Triggered cell internalization of the peptide. nih.gov |

Pyranine Integration into Polymer-Surfactant and Micellar Assemblies

Pyranine's anionic nature and fluorescent properties make it a suitable candidate for integration into various polymer-surfactant and micellar assemblies, leading to functional materials with tailored properties.

Detailed Research Findings on Integration into Assemblies:

Amphiphilic Polymer Conetworks (APCNs): Pyranine has been successfully modified and covalently conjugated into amphiphilic polymer conetworks (APCNs). This integration creates optically transparent, flexible, and stable matrices that serve as ratiometric pH sensors. This approach effectively addresses the challenge of dye leaching while preserving pyranine's pH-sensing functionality in the range of pH 5 to 9. scispace.com

Ionic Micellar Solutions: Pyranine's interactions with methyl viologen (MV2+) have been extensively studied in various ionic micellar solutions, including sodium dodecyl sulfate (B86663) (SDS) and cetyltrimethylammonium chloride (CTAC), as well as in anionic reversed micelles like sodium bis(2-ethylhexyl)sulfosuccinate (AOT). These studies demonstrate that the distribution and complexation of pyranine with MV2+ can be precisely manipulated by the micellar environment, influencing their photochemical and photophysical pathways. researchgate.netinstras.com

Triblock Copolymer Aggregates: Pyranine has been incorporated into supramolecular assemblies formed by PEO-PPO-PEO triblock copolymers (e.g., P123) and cationic surfactants like CTAC. In these aggregates, the excited-state proton transfer (ESPT) of pyranine is significantly slowed down compared to bulk water or individual micellar solutions, leading to an increase in the emission from the protonated species. acs.org

Ion Pair Formation for Membrane Integration: The formation of an ion pair between pyranine and benzalkonium chloride renders pyranine sufficiently hydrophobic for stable incorporation into conventional membranes and commercial wound dressings. This allows for the non-invasive, ratiometric monitoring of pH in complex environments, such as chronic wounds, while also conferring antimicrobial properties. researchgate.net

Supramolecular Vesicles for Cellular Transport: Synthetic imidazolium-fused aromatic amphiphiles have been shown to self-assemble with anionic pyranine to form supramolecular vesicles. These vesicles facilitate the transport of the anionic pyranine across the membranes of live cells, overcoming the challenge posed by the negatively charged cell surface. acs.orgacs.org

| Assembly Type | Integrated Pyranine Form | Purpose/Functionality | Key Findings |

|---|---|---|---|

| Amphiphilic Polymer Conetworks (APCNs) scispace.com | Covalently conjugated pyranine | Ratiometric pH sensors | Optically transparent, flexible, stable; prevents leaching; pH range 5-9. scispace.com |

| Ionic Micellar Solutions (SDS, CTAC, AOT) researchgate.netinstras.com | Pyranine (complexed with MV2+) | Manipulation of complexation and photochemistry | Controlled distribution of complex partners; influence on photochemical/photophysical pathways. researchgate.netinstras.com |

| PEO-PPO-PEO Triblock Copolymer/CTAC Aggregates acs.org | Pyranine | Study of ESPT dynamics | Significant retardation of ESPT; increased emission from protonated species. acs.org |

| Benzalkonium Ion Pair in Membranes/Dressings researchgate.net | Pyranine-benzalkonium ion pair | pH sensing in complex media (e.g., wounds) | Increased hydrophobicity for incorporation; retained pH sensing; antimicrobial properties. researchgate.net |

| Imidazolium-Fused Amphiphile Supramolecular Vesicles acs.orgacs.org | Pyranine (anionic) | Cellular transport of anions | Facilitates transport across cell membranes; overcomes charge repulsion. acs.orgacs.org |

Light-Responsive Supramolecular Systems Utilizing Pyranine

Pyranine's photoactive nature makes it an ideal component for constructing light-responsive supramolecular systems, enabling control over various chemical and physical processes through light stimuli.

Detailed Research Findings on Light-Responsive Systems:

Switchable Pyranine/Methyl Viologen Complexes: Complexes formed between pyranine (as a photoacid and electron donor) and methyl viologen (MV2+, an efficient electron acceptor) exhibit light-responsive properties. researchgate.netinstras.com These complexes are considered "switchable" because their photophysical and photochemical characteristics can be adjusted by manipulating the spatial organization and distribution of the complex partners within supramolecular aggregates, such as ionic micelles. researchgate.netinstras.com

Photoinduced Electron Transfer (PET) Control: The interaction between pyranine and MV2+ in these supramolecular assemblies allows for the control of photoinduced electron transfer processes. This control is crucial for designing photocatalytic agents whose properties can be fine-tuned by the appropriate arrangement of the electron donor and acceptor components. researchgate.netinstras.com

Chemically Fueled Conformational Switching: An amphiphilic foldamer designed with pyranine as an electron donor and viologen as an electron acceptor, connected by a flexible hydrophilic linker, demonstrates temporal switching between folded and unfolded conformations. rsc.org This conformational change is driven by a chemical fuel and is amplified into observable morphological changes within its amphiphilic assembly. The temporal characteristics of these transient conformations and assemblies can be modulated by varying the concentrations of the chemical fuel and enzyme, highlighting the potential for designing active, adaptive, and autonomous materials. rsc.org

| System Type | Pyranine Role | Light-Responsive Mechanism | Observed Outcome/Application |

|---|---|---|---|

| Pyranine/Methyl Viologen Complexes researchgate.netinstras.com | Photoacid, Electron Donor | Photoinduced electron transfer (PET) | Switchable complexes; adjustable photochemical/photophysical properties; potential photocatalysts. researchgate.netinstras.com |

| Amphiphilic Pyranine-Viologen Foldamer rsc.org | Electron Donor | Chemical fuel-driven conformational change | Temporal switching between folded/unfolded states; observable morphological changes; adaptive materials. rsc.org |

Pyranine in Advanced Analytical Chemistry Methodologies

Monitoring Free-Radical Polymerization and Cross-Linking Processes with Pyranine

Pyranine, particularly as 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium (B8492382) salt (HPTS), serves as an effective fluoroprobe for real-time monitoring of free-radical polymerization and cross-linking processes. This technique is especially valuable for studying the sol-gel transition in systems like the free-radical cross-linking copolymerization of acrylamide (B121943) (AAm) and N-isopropylacrylamide (NIPA), which often employ crosslinkers such as N,N′-methylenebis(acrylamide) (BIS) and initiators like ammonium (B1175870) persulfate (APS) wikipedia.orgatamanchemicals.comcenmed.com.

Upon the initiation of polymerization, pyranine molecules exhibit a tendency to bind to the nascent polymer chains. This binding event is spectroscopically observable as a shift in the fluorescence spectra of the bonded pyranines towards shorter wavelengths wikipedia.orgatamanchemicals.comcenmed.comchem960.com. The ability to detect these spectral shifts allows researchers to monitor the sol-gel transition without the need for mechanical disturbance of the reacting system wikipedia.orgatamanchemicals.comcenmed.com.

Furthermore, the fluorescence intensity of the free pyranine, typically observed at a peak around 508 nm or 512 nm, can be utilized for continuous, real-time tracking of the polymerization kinetics, as this specific peak does not undergo a wavelength shift during the reaction cenmed.comchem960.com. The intensity of this peak dynamically changes throughout the polymerization process, initially decreasing rapidly, then increasing suddenly during the gelation stage, and finally decreasing to zero as the reaction concludes cenmed.comchem960.com. This provides a sensitive indicator of the reaction's progress.

The application of pyranine in such monitoring allows for the investigation of the universality of the sol-gel transition as a function of various kinetic parameters, including polymer concentration, cross-linker concentration, and temperature wikipedia.orgatamanchemicals.com. For instance, studies on polyacrylamide (PAAm)-κ-carrageenan (κC) composite gels have shown that the gel fraction exponent (β) adheres to percolation results at low κC concentrations (<2.0 wt.%) but transitions to classical results at higher concentrations (>2.0 wt.%) atamanchemicals.com. Beyond polymerization, pyranine's fluorescence intensity has also been measured during in situ swelling processes, revealing a decrease in intensity as swelling progresses, which enables the determination of swelling time constants (τ) and cooperative diffusion coefficients (D) using equations like the Li-Tanaka equation atamanchemicals.com.

Pyranine Derivatives in Boronic Acid-Based Saccharide Sensing Systems

Pyranine (HPTS) and its derivatives are extensively employed as optical indicators in sophisticated saccharide sensing systems, leveraging their excellent water solubility and unique photophysical characteristics nih.gov. These sensing platforms commonly operate as two-component systems, typically comprising an anionic fluorescent dye (such as pyranine) and a cationic molecule functionalized with boronic acid moieties, which acts as a quencher and saccharide receptor nih.govwikidata.orgnih.govnih.gov.

The underlying mechanism for saccharide detection involves an initial electrostatic interaction between the negatively charged pyranine and the positively charged boronic acid-appended quencher. This interaction facilitates the formation of a non-fluorescent ground-state complex, leading to a significant quenching of the pyranine's fluorescence nih.govnih.gov.

Upon the introduction of a saccharide, the boronic acid component of the quencher reversibly binds to the cis-1,2 or cis-1,3-diol groups present in the saccharide, forming a cyclic boronate ester nih.gov. This binding event induces a conformational change around the boron atom or effectively neutralizes the cationic charge of the quencher. Consequently, the quenching efficiency of the boronic acid-viologen complex is diminished, resulting in a measurable increase or restoration of the pyranine's fluorescence intensity, which serves as the signal for saccharide presence and concentration wikidata.orgnih.govnih.gov.

Pyranine in Light-Triggered Chemical and Biological Processes

Pyranine's unique photophysical properties extend its utility to applications involving light-triggered chemical and biological processes, particularly those requiring precise control over proton release and transfer.

Laser-Induced pH Jumps and Proton Release Dynamics Utilizing Pyranine

Pyranine is a key compound for generating laser-induced pH jumps, enabling the rapid, on-demand formation of protons within subnanosecond timescales. This capability is crucial for dynamically influencing pH-sensitive processes in various chemical and biological systems, and it can also facilitate its role as a protonic charge carrier in proton-conductive materials. Early investigations into pyranine's behavior revealed its ability to induce significant pH changes in concentrated solutions upon laser excitation.

A fundamental aspect of pyranine's application in this area stems from its excited-state acid dissociation, often referred to as excited-state proton transfer (ESPT). When the neutral form of pyranine (ROH) is excited by light, particularly within a pH range where the excited-state pK* (pKa) is significantly lower than the ground-state pKa (e.g., approximately pH 1 to 7.5), it undergoes a rapid proton transfer to a nearby proton acceptor, such as water. This process leads to the formation of the excited anionic form (RO−), which then emits fluorescence typically around 510 nm.

The dynamics of pyranine's re-protonation have been meticulously studied to determine the rate constants for proton reactions with surface groups and for proton exchange reactions. For instance, in studies involving bacteriorhodopsin, pyranine has been employed to induce reversible pulse protonation, allowing for detailed kinetic analysis of proton delivery mechanisms within the protein.

Photoacid-Initiated Proton-Coupled Electron Transfer (PCET) with Pyranine Derivatives

Photoacids are compounds that, upon photoexcitation, become significantly more acidic, releasing protons and thereby serving as powerful proton donors capable of triggering proton-coupled electron transfer (PCET) reactions. PCET reactions are fundamental processes involving the concerted transfer of both an electron and a proton. While numerous PCET reactions are initiated by phototriggered electron transfer, photoacid-initiated PCET is a less explored area, partly due to the limited availability of ideal photoacids. An ideal photoacid for such studies should possess specific characteristics, including absorption in the visible light spectrum, a long-lived excited state, reversible photochemistry, a substantial reduction in pKa upon excitation, and good solubility in various solvents.

A notable pyranine derivative synthesized for the study of PCET reactions is N1,N1,N3,N3,N6,N6-hexaethyl-8-hydroxypyrene-1,3,6-trisulfonamide (EtHPTA-OH). This derivative was engineered by replacing the anionic sulfonate groups of pyranine with neutral diethylsulfonamide groups. EtHPTA-OH demonstrates significant photoacidity in its singlet excited state, with a pKa* of 8.74 in acetonitrile. Furthermore, it exhibits a long-lived triplet state that can undergo triplet-triplet annihilation (TTA), a process that regenerates the singlet excited state on timescales up to 80 µs. This regeneration allows for the observation of photoacidic behavior originating from the re-formed singlet state, making EtHPTA-OH a promising tool for investigating PCET mechanisms.

The photophysical properties of EtHPTA-OH, particularly its photoacidity and excited-state dynamics, are crucial for its role in initiating PCET reactions.

Table 1: Photophysical Properties of N1,N1,N3,N3,N6,N6-hexaethyl-8-hydroxypyrene-1,3,6-trisulfonamide (EtHPTA-OH)

| Property | Value | Condition/Context |

| Singlet State Photoacidity (pKa*) | 8.74 | In acetonitrile |

| Singlet Quenching via ESPT (kq) | 5.18 × 109 to 1.05 × 1010 M-1 s-1 | With aniline (B41778) and pyridine (B92270) bases |

| Triplet State Lifetime (TTA) | Up to 80 µs | Triplet-Triplet Annihilation |

Challenges and Future Directions in Pyranine Research

Strategies for Enhancing Pyranine Photostability and Minimizing Photobleaching

A significant challenge in the application of fluorescent dyes, including pyranine, is their susceptibility to photobleaching—the irreversible photochemical destruction of the fluorophore upon exposure to light. This phenomenon leads to a diminished fluorescence signal, which can be particularly problematic for long-term imaging experiments or applications requiring high-intensity illumination. Research efforts are focused on several strategies to improve pyranine's photostability.

One approach involves the chemical modification of the pyranine molecule itself. The creation of "super photoacids," for instance, has shown promise in improving stability. These derivatives exhibit a significant red shift in their spectral properties, making them attractive for various imaging applications with enhanced stability.

Another strategy is the encapsulation or immobilization of pyranine within protective matrices. For example, integrating pyranine into silica-coated liposome (B1194612) nanoparticles, known as cerasomes, has been shown to enhance its photostability and sensitivity. Similarly, embedding pyranine in polymer networks can reduce its susceptibility to photobleaching.

General laboratory practices can also minimize photobleaching. These include:

Minimizing exposure: Reducing the duration and intensity of the excitation light is the most straightforward method to lessen photobleaching.

Using neutral-density filters: These filters can decrease the intensity of the illumination source.

Employing antifade reagents: Mounting media containing antifade agents, which are typically reactive oxygen species scavengers, can significantly reduce photobleaching. Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo[2.2.2]octane (DABCO).

Controlling the environment: Since photobleaching is often an oxygen-dependent process, reducing the oxygen concentration in the sample environment can enhance fluorophore stability.

Studies have also shown that the physical state of pyranine affects its photostability. While it can decompose in solution when exposed to sunlight, it is significantly more stable in its solid, dried phase. Furthermore, storing pyranine samples in cool, dark conditions can prevent degradation for extended periods.

Expanding the Tunability of Pyranine Derivatives for Tailored Applications

The versatility of pyranine as a fluorescent probe can be significantly expanded by chemically modifying its core structure to create derivatives with tailored properties. These modifications can alter its acidity (pKa), spectral characteristics (absorption and emission wavelengths), and sensitivity to its environment, thereby enabling its use in a wider range of applications.

One key area of tunability is the modification of pyranine's pKa. By neutralizing the sulfonate groups to form sulfonamides, researchers can shift the pKa to higher values. Conversely, other modifications can decrease the excited-state pKa (pKa), leading to the creation of "super photoacids" with pKa values as low as -3.9. acs.orgnih.gov This enhanced photoacidity is advantageous in various applications. These "super photoacid" derivatives also exhibit a red shift in their spectra, moving their absorption and emission further into the visible range, which is beneficial for imaging applications. acs.orgnih.gov

The tunability of pyranine derivatives has also been exploited for specific sensing applications. For instance, derivatives have been designed for saccharide sensing. acs.orgnih.gov In these systems, the interaction between the pyranine derivative and a quencher molecule is modulated by the presence of saccharides, leading to a measurable change in fluorescence. Pyranine has also been developed as a fluorescent chemosensor for copper ions (Cu+). researchgate.net

Furthermore, chemical functionalization allows for the covalent attachment of pyranine to other molecules or surfaces, overcoming limitations associated with its high water solubility, such as leaching from sensor matrices. mdpi.com For example, pyranine has been chemically modified to allow for its tight tethering to biological membranes, enabling its use as a probe for proton diffusion on the membrane surface. acs.orgnih.gov

The following table summarizes some examples of how the properties of pyranine can be tuned through derivatization:

| Modification | Effect on Properties | Tailored Application |

| Formation of sulfonamides | Shifts pKa to higher values | Probes for less acidic environments |

| Creation of "super photoacids" | Decreases excited-state pKa (pKa*); Red-shifts absorption/emission | Enhanced photoacidity applications; Improved imaging |

| Functionalization for saccharide binding | Enables fluorescence quenching-based sensing | Glucose and carbohydrate sensors |